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Executive Summary
(R)-Funapide (also known as TV-45070 and XEN402) is a potent, state-dependent inhibitor of

voltage-gated sodium channels (VGSCs), with notable activity against the Nav1.7 subtype, a

genetically validated target for the treatment of pain.[1][2][3] This technical guide provides a

comprehensive overview of the mechanism of action of (R)-Funapide on Nav1.7, consolidating

available quantitative data, outlining relevant experimental methodologies, and visualizing key

concepts. While the clinical development of Funapide was discontinued, the understanding of

its interaction with Nav1.7 remains valuable for the ongoing development of novel analgesics

targeting this channel.[4]

Introduction to Nav1.7 as a Therapeutic Target
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is preferentially

expressed in peripheral sensory and sympathetic neurons.[1][5] Its critical role in pain

perception has been unequivocally established through human genetic studies. Gain-of-

function mutations in SCN9A lead to debilitating pain syndromes such as inherited

erythromelalgia (IEM) and paroxysmal extreme pain disorder, while loss-of-function mutations

result in a congenital insensitivity to pain.[6][7] This makes Nav1.7 a highly attractive target for

the development of non-opioid analgesics.
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(R)-Funapide: A State-Dependent Nav1.7 Inhibitor
(R)-Funapide is a small molecule that exhibits inhibitory activity across multiple VGSC

subtypes but shows a degree of preference for Nav1.7.[1][2] Its mechanism of action is

characterized by its state-dependent nature, meaning it preferentially binds to and inhibits

Nav1.7 channels in certain conformational states (e.g., open or inactivated) over the resting

state.[1]

Binding Site
While a definitive co-crystal structure of (R)-Funapide bound to Nav1.7 is not publicly

available, its profile as a non-selective, state-dependent VGSC inhibitor suggests it likely

interacts with the highly conserved local anesthetic binding site within the channel's pore,

specifically involving residues in the S6 segment of domain IV (DIV-S6). This is a common

binding region for many local anesthetics and other state-dependent sodium channel blockers.

Quantitative Profile of Nav Channel Inhibition
Electrophysiological studies have quantified the inhibitory potency of Funapide against a panel

of human Nav channels. The half-maximal inhibitory concentrations (IC50) highlight its activity

on Nav1.7.

Nav Channel Subtype IC50 (nM)

Nav1.7 54[1][2]

Nav1.8 -

Nav1.2 601[1][2]

Nav1.5 84[1][2]

Nav1.6 173[1][2]

Table 1: Inhibitory potency (IC50) of Funapide

against various human voltage-gated sodium

channel subtypes.

Effects on Nav1.7 Channel Gating
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The state-dependent inhibition of Nav1.7 by (R)-Funapide manifests through specific

alterations in the channel's gating properties. These effects are typically characterized using

whole-cell patch-clamp electrophysiology.

Voltage-Dependence of Inactivation
State-dependent inhibitors like Funapide typically stabilize the inactivated state of the channel.

This is observed as a hyperpolarizing shift in the voltage-dependence of steady-state

inactivation. While specific quantitative data for the voltage shift induced by (R)-Funapide on

Nav1.7 is not readily available in the public domain, other clinically evaluated Nav1.7 inhibitors

that enhance inactivation have been shown to cause significant hyperpolarizing shifts, for

instance, a shift of approximately -12.9 mV has been reported for CNV1014802.[8]

Use-Dependent Block
Use-dependent block is a hallmark of state-dependent inhibitors, where the degree of inhibition

increases with the frequency of channel activation. This occurs because the inhibitor has a

higher affinity for the open and inactivated states, which are more populated during high-

frequency firing. For a compound like Funapide, a train of depolarizing pulses would be

expected to lead to a cumulative reduction in the Nav1.7 current. For example, the Nav1.7

inhibitor CNV1014802 demonstrated a 31% and 55% inhibition at stimulation frequencies of 10

Hz and 20 Hz, respectively.[8]

Recovery from Inactivation
By stabilizing the inactivated state, (R)-Funapide is expected to slow the recovery of Nav1.7

channels from inactivation. This would be observed as a prolongation of the time constant for

recovery. This effect contributes to the reduction of channel availability during high-frequency

neuronal firing.

Experimental Protocols
The characterization of (R)-Funapide's effects on Nav1.7 relies on standard but precise

electrophysiological techniques.

Whole-Cell Patch-Clamp Electrophysiology
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This is the gold-standard technique for studying the effects of compounds on ion channel

function.

Cell Preparation:

HEK293 cells stably expressing human Nav1.7 are commonly used.

Cells are cultured under standard conditions and prepared for recording.

Solutions:

External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH

adjusted to 7.4 with NaOH.

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with

CsOH.

Recording Parameters:

Whole-cell configuration is established.

Membrane potential is held at a hyperpolarized potential (e.g., -120 mV) to ensure all

channels are in the resting state.

Currents are evoked by depolarizing voltage steps.

Data is acquired and analyzed using specialized software.

Protocol for Assessing Voltage-Dependence of
Inactivation

From a holding potential of -120 mV, a series of 500 ms conditioning pre-pulses are applied,

ranging from -140 mV to 0 mV in 10 mV increments.

Following each pre-pulse, a brief test pulse to 0 mV is applied to measure the fraction of

available channels.

The normalized peak current during the test pulse is plotted against the pre-pulse potential.
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The data is fitted with a Boltzmann function to determine the half-inactivation voltage (V1/2).

The protocol is repeated in the presence of (R)-Funapide to determine the shift in V1/2.

Protocol for Assessing Use-Dependent Block
From a holding potential of -120 mV, a train of short depolarizing pulses (e.g., to 0 mV for 20

ms) is applied at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz, 20 Hz).

The peak current of each pulse in the train is measured.

The peak current of each pulse is normalized to the peak current of the first pulse.

The reduction in normalized current over the pulse train indicates the degree of use-

dependent block.

This is performed in the absence and presence of (R)-Funapide.

Protocol for Assessing Recovery from Inactivation
A two-pulse protocol is used. From a holding potential of -120 mV, a depolarizing pre-pulse

(e.g., to 0 mV for 100 ms) is applied to inactivate the channels.

The membrane is then repolarized to -120 mV for a variable recovery interval.

A test pulse to 0 mV is then applied.

The peak current of the test pulse, normalized to the peak current of the pre-pulse, is plotted

against the recovery interval.

The data is fitted with an exponential function to determine the time constant of recovery.

The protocol is repeated with (R)-Funapide to assess its effect on the recovery kinetics.

Signaling Pathways and Logical Relationships
The primary mechanism of action of (R)-Funapide on Nav1.7 is direct channel inhibition, which

in turn modulates neuronal excitability. This can be visualized as a direct regulatory

relationship.
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Simplified Mechanism of (R)-Funapide Action
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Caption: Simplified pathway of (R)-Funapide's inhibitory action on Nav1.7.
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The experimental workflow for characterizing a state-dependent Nav1.7 inhibitor like (R)-
Funapide can be systematically outlined.

Experimental Workflow for Characterizing (R)-Funapide

Compound Preparation Electrophysiology Setup

Data Acquisition and Analysis

(R)-Funapide Synthesis
and Purification
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Caption: Workflow for characterizing (R)-Funapide's effects on Nav1.7.
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The logical relationship of state-dependent inhibition can be illustrated as follows:

Logical Relationship of State-Dependent Inhibition
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Caption: Conformational states of Nav1.7 and Funapide's preferential binding.

Conclusion
(R)-Funapide is a potent, state-dependent inhibitor of the Nav1.7 channel. Its mechanism of

action involves preferential binding to the open and inactivated states of the channel, leading to

a stabilization of the inactivated state, use-dependent block, and slowed recovery from

inactivation. These actions collectively reduce the excitability of nociceptive neurons, thereby

attenuating pain signaling. Although its clinical development has been halted, the study of (R)-
Funapide has contributed to the fundamental understanding of how to pharmacologically

modulate Nav1.7 for analgesic purposes. The methodologies and principles outlined in this

guide are central to the continued search for novel, safe, and effective Nav1.7-targeting pain

therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

2. medchemexpress.com [medchemexpress.com]

3. oatext.com [oatext.com]

4. Funapide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

5. Nav1.7 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

6. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC
[pmc.ncbi.nlm.nih.gov]

7. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC
[pmc.ncbi.nlm.nih.gov]

8. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically
effective analgesic CNV1014802 - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [(R)-Funapide: A Technical Guide to its Mechanism of
Action on Nav1.7]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8175959#r-funapide-mechanism-of-action-on-nav1-
7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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